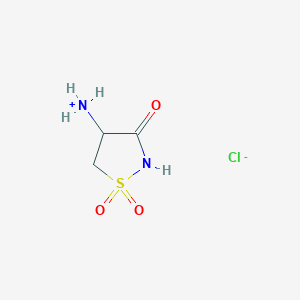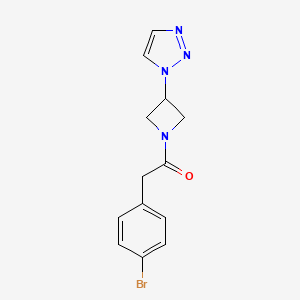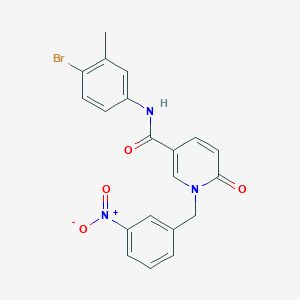
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride is a chemical compound with the molecular formula C3H7ClN2O3S and a molecular weight of 186.61. This compound is known for its unique structure, which includes a thiazolidine ring and multiple oxo groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride include other thiazolidine derivatives and oxo compounds. Examples include:
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring and multiple oxo groups. This structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications .
Propiedades
Número CAS |
1207295-05-3 |
|---|---|
Fórmula molecular |
C3H7ClN2O3S |
Peso molecular |
186.62 g/mol |
Nombre IUPAC |
4-amino-1,1-dioxo-1,2-thiazolidin-3-one;hydrochloride |
InChI |
InChI=1S/C3H6N2O3S.ClH/c4-2-1-9(7,8)5-3(2)6;/h2H,1,4H2,(H,5,6);1H |
Clave InChI |
AQZKPIJGMOLNFQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NS1(=O)=O)[NH3+].[Cl-] |
SMILES canónico |
C1C(C(=O)NS1(=O)=O)N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)
![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)


![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)




![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)
![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)
